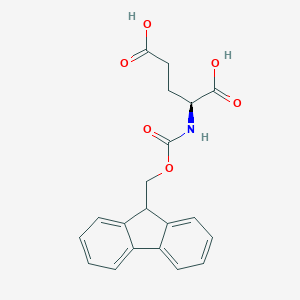

Fmoc-Glu-OH

概要

説明

Fmoc-Glu-OH: 9-fluorenylmethoxycarbonyl-L-glutamic acid , is a derivative of glutamic acid where the amino group is protected by the 9-fluorenylmethoxycarbonyl group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis method, due to its ability to protect the amino group during the synthesis process .

準備方法

Synthetic Routes and Reaction Conditions:

Alternative Methods: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: Industrial production of Fmoc-Glu-OH typically follows the same synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product .

化学反応の分析

Typical Reaction Steps:

Example Protocol (from automated SPPS) :

- Swell resin in DMF (15 min).

- Deprotect Fmoc with 40% piperidine (3 min), then 20% piperidine (12 min).

- Couple Fmoc-Glu-OH using HBTU (5 equiv), HOBt (5 equiv), and DIPEA (10 equiv) in DMF (40 min).

Selective Deprotection Reactions

The γ-carboxyl group can be protected with acid-labile (e.g., OtBu) or base-stable (e.g., OAll) groups, enabling sequential deprotection:

Acidolytic Deprotection of OtBu

| Condition | Reagents | Application |

|---|---|---|

| 95% TFA with scavengers | Thiophenol, anisole | Cleaves OtBu while preserving Fmoc |

| 1% TFA in DCM | – | Mild deprotection for sensitive peptides |

Mechanism :

OtBu groups hydrolyze via tert-butyl cation intermediates, which scavengers trap to prevent side reactions .

Palladium-Catalyzed Allyl Ester Removal

| Condition | Catalyst | Outcome |

|---|---|---|

| Pd(PPh₃)₄ in THF | Morpholine or nucleophilic amines | Selective γ-carboxyl deprotection without affecting Fmoc |

Advantage : Compatible with acid-labile protecting groups (e.g., Boc) .

Coupling Reactions and Activation

This compound’s γ-carboxyl group participates in diverse coupling strategies:

Common Activation Methods

| Agent | Solvent | Use Case |

|---|---|---|

| HBTU/HOBt | DMF | Standard peptide bond formation |

| TBTU | DMF | Manual coupling for sterically hindered residues |

| DCC/NHS | DCM | Solution-phase synthesis of peptide derivatives |

Efficiency : Double couplings (5 equiv this compound) ensure >99% yield in automated systems .

Ligand in C–H Activation

Fmoc-Glu(OtBu)-OH acts as a ligand in palladium-catalyzed cyclopropane C–H activation, enabling stereoselective synthesis of cis-cyclopropane carboxylic acids .

Bioconjugation

This compound derivatives link peptides to biomolecules or nanoparticles. For example:

- Paclitaxel (PTX) derivatives : Multi-small molecule conjugates enhance solubility and tumor targeting .

- Stapled peptides : γ-Carboxyl crosslinking stabilizes α-helical structures for improved pharmacokinetics .

Comparative Reactivity of Glutamic Acid Derivatives

Stability and Storage

- Storage : 2–8°C under inert atmosphere .

- Purity : Commercial grades offer ≥98% HPLC purity, critical for high-yield syntheses .

Challenges and Mitigations

科学的研究の応用

Chemistry: Fmoc-Glu-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development, enzyme studies, and as probes in biochemical assays .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also employed in the synthesis of peptide-based materials for various industrial applications .

作用機序

Mechanism: The Fmoc group protects the amino group of glutamic acid by forming a stable carbamate linkage. During peptide synthesis, the Fmoc group is removed by treatment with a base, exposing the amino group for further reactions .

Molecular Targets and Pathways: The primary target of Fmoc-Glu-OH is the amino group of glutamic acid. The protection and deprotection steps are crucial for the sequential addition of amino acids in peptide synthesis .

類似化合物との比較

Fmoc-Asp-OH: Similar to Fmoc-Glu-OH but derived from aspartic acid.

Fmoc-Lys-OH: Derived from lysine and used in peptide synthesis.

Fmoc-Tyr-OH: Derived from tyrosine and used in peptide synthesis.

Uniqueness: this compound is unique due to its specific application in the synthesis of peptides containing glutamic acid. Its ability to protect the amino group while allowing for the sequential addition of amino acids makes it indispensable in peptide synthesis .

生物活性

Fmoc-Glu-OH, or Fmoc-protected L-glutamic acid, is a widely used amino acid derivative in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its biological activity is primarily linked to its role in the modulation of peptide properties and functions, influencing various biological processes. This article explores the biological activity of this compound, including its applications, structure-activity relationships (SAR), and relevant case studies.

This compound features a phenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino group of glutamic acid. This modification enhances the stability and solubility of the amino acid during synthesis. The molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of 341.35 g/mol.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 341.35 g/mol |

| CAS Number | 71989-18-9 |

| Melting Point | Not specified |

1. Role in Peptide Synthesis

This compound is crucial in synthesizing various bioactive peptides, including antimicrobial peptides and neuropeptides. Its incorporation into peptide sequences can enhance solubility and stability, which are vital for biological activity. The Fmoc group allows for easy removal under mild conditions, facilitating the synthesis of complex peptides.

2. Structure-Activity Relationships (SAR)

The structure of this compound significantly influences the biological activity of the resultant peptides. For instance, modifications at the side chain or N-terminal can alter receptor binding affinity and specificity. Research indicates that peptides containing Fmoc-Glu exhibit enhanced interactions with specific receptors compared to their unmodified counterparts.

Case Study: Antimicrobial Peptides

A study investigated the antimicrobial properties of peptides synthesized using this compound. The results showed that certain peptides demonstrated significant activity against Gram-positive bacteria, with minimal cytotoxicity towards human cells. This suggests that this compound can be effectively utilized to design antimicrobial agents with selective toxicity.

3. Applications in Drug Development

This compound is also employed in drug development, particularly in creating peptide-based therapeutics for conditions such as cancer and infections. Its ability to form stable conjugates with various drug molecules enhances therapeutic efficacy.

Table 2: Applications of this compound in Drug Development

| Application | Description |

|---|---|

| Antimicrobial Agents | Development of selective antimicrobial peptides |

| Cancer Therapeutics | Design of peptide-drug conjugates |

| Neuroactive Peptides | Synthesis of neuropeptides for CNS disorders |

Research Findings

Recent studies have highlighted the versatility of this compound in synthesizing peptides with diverse biological functions:

- Antimicrobial Activity : Peptides derived from this compound exhibited potent activity against various bacterial strains, indicating potential for therapeutic use .

- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, suggesting applications in neurodegenerative diseases .

- Radiopharmaceuticals : Research has explored the use of Fmoc-Glu derivatives in radiopharmaceuticals for targeted delivery systems .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427055 | |

| Record name | Fmoc-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121343-82-6 | |

| Record name | Fmoc-Glu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the inclusion of Fmoc-Glu-OH influence the properties of peptide-based hydrogels?

A1: Research suggests that incorporating this compound into mixed peptide hydrogels can significantly alter their viscoelastic properties and introduce new chemical functionalities. [] This is likely due to the carboxylic acid group of glutamic acid contributing to hydrogen bonding and electrostatic interactions within the hydrogel network. For example, studies have shown that the presence of this compound in gels composed of fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-Phe-Phe-OH) impacted the growth and proliferation of various cell types, including bovine chondrocytes, mouse 3T3 fibroblasts, and human dermal fibroblasts. [] This highlights the potential of tuning gel properties through specific amino acid inclusion for optimized cell culture applications.

Q2: Can this compound be used to create bioactive peptide hydrogels?

A2: While the provided excerpts do not specifically discuss using this compound for creating bioactive hydrogels, the research highlights the possibility of incorporating bioactive peptides into Fmoc-Phe-Phe-OH based gels. [] For instance, gels containing both Fmoc-Phe-Phe-OH and Fmoc-Arg-Gly-Asp-OH (containing the cell adhesion motif RGD) showed promise as 3D cell scaffolds for human dermal fibroblasts. [] Given that this compound can be incorporated into these gels and influence their properties, further research could explore its potential in combination with bioactive peptides for specific cell-instructive properties within the hydrogel.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。